

Application Note: Determination of Cephapirin Residues in Animal Tissues by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephapirin

Cat. No.: B1668819

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive protocol for the quantitative determination of **Cephapirin**, a first-generation cephalosporin antibiotic, in various animal tissues (muscle, liver, and kidney) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is crucial for monitoring drug residues in edible tissues, ensuring food safety, and supporting pharmacokinetic studies in veterinary medicine. The protocol provides a step-by-step guide from sample preparation, including tissue homogenization, extraction, and solid-phase extraction (SPE) cleanup, to the final chromatographic analysis. Additionally, this note summarizes key performance metrics from related validation studies to guide laboratory implementation.

Introduction

Cephapirin is a widely used antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1] Its use, however, necessitates the monitoring of potential residues in animal-derived food products to safeguard public health.[2] Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in edible tissues. Consequently, robust and reliable analytical methods are essential for the routine surveillance of these residues. While modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, HPLC-UV remains a practical and accessible method for many quality control and research laboratories.[1][3] This application note presents

a synthesized HPLC-UV protocol for **Cephapirin** determination in bovine muscle, liver, and kidney tissues, based on established analytical principles for cephalosporin analysis in biological matrices.

Experimental Protocol

This protocol is a composite methodology adapted from various sources for the analysis of cephalosporins in biological samples, including milk and tissues.^{[4][5]}

Reagents and Materials

- **Cephapirin** sodium standard (analytical grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium phosphate monobasic and dibasic (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (deionized or HPLC grade)
- Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL (or equivalent)
- Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM sodium phosphate, pH adjusted to 6.5 with orthophosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 85:15 (v/v) buffer to acetonitrile.
- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- Detection Wavelength: 290 nm.[\[5\]](#)
- Column Temperature: Ambient or controlled at 25 $^{\circ}$ C.

Standard Solution Preparation

- Stock Standard Solution (100 μ g/mL): Accurately weigh and dissolve 10 mg of **Cephapirin** sodium standard in 100 mL of deionized water. Store at 2-8 $^{\circ}$ C.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 μ g/mL to 5.0 μ g/mL. These will be used to construct the calibration curve.

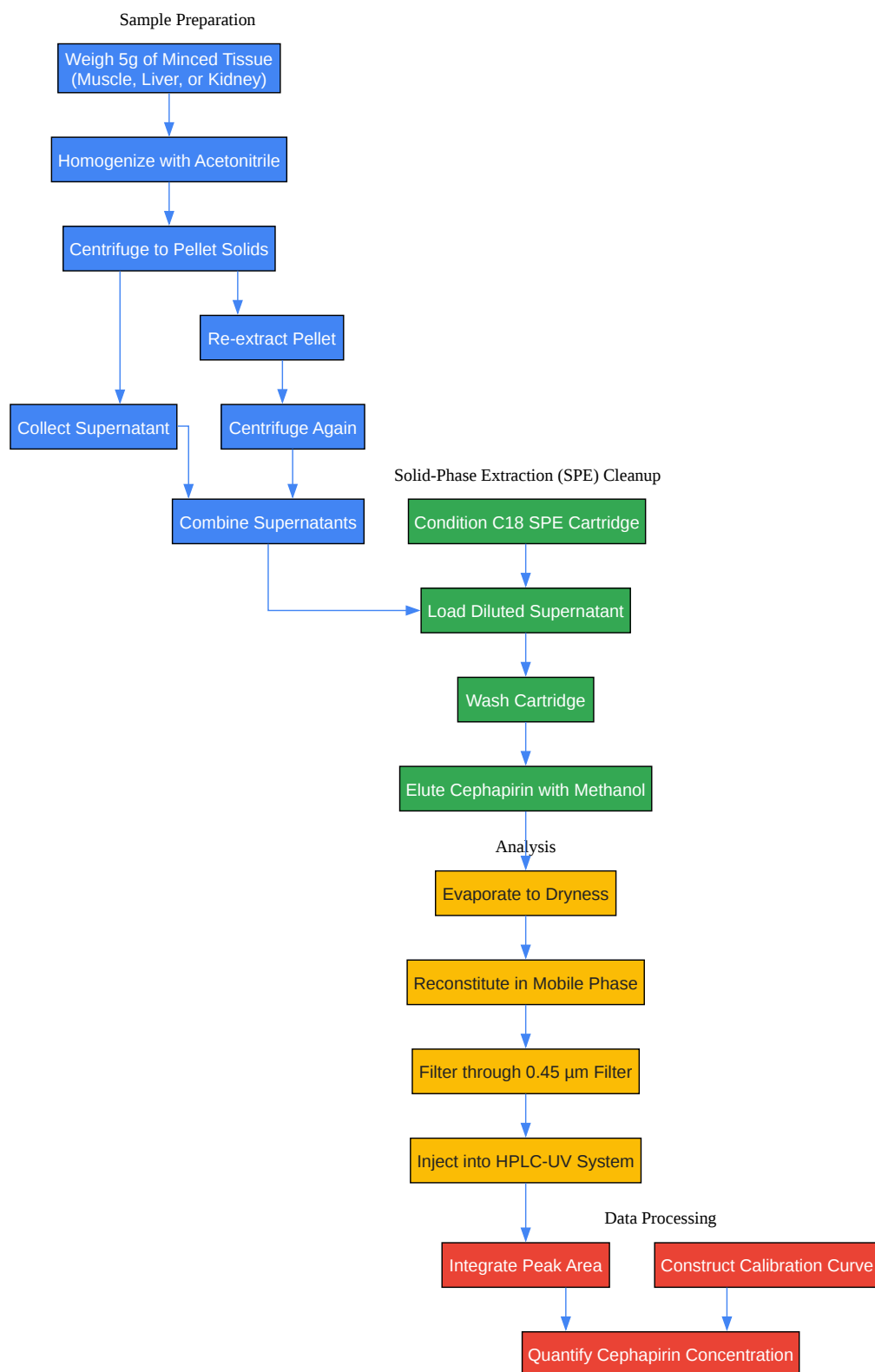
Sample Preparation

The following is a general procedure for the extraction of **Cephapirin** from animal tissues.

- Weigh 5 g of minced and representative tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile.
- Homogenize the sample for 1-2 minutes using a high-speed homogenizer.
- Centrifuge the homogenate at 4000 rpm for 10 minutes at 4 $^{\circ}$ C.
- Decant the supernatant into a clean flask.
- Re-extract the tissue pellet with another 10 mL of acetonitrile, vortex, and centrifuge again.
- Combine the supernatants.
- Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to go dry.
- Load the sample: Dilute the combined acetonitrile supernatant with 40 mL of deionized water and load the entire volume onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

- Wash the cartridge: Wash the cartridge with 10 mL of deionized water to remove interfering substances.
- Elute **Cephapirin**: Elute the analyte with 5 mL of methanol into a clean tube.
- Evaporate and reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the HPLC mobile phase.
- Filter: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Logical Workflow for Cephapirin Analysis in Animal Tissues



[Click to download full resolution via product page](#)

Caption: Workflow for **Cephapirin** analysis in tissues.

Data Presentation

The following tables summarize the validation parameters for **Cephapirin** analysis. It is important to note that much of the available HPLC-UV data is for milk and serum. Data from multi-residue methods in tissues for other compounds are included to provide an expected performance range.

Table 1: Chromatographic and Detection Parameters

Parameter	Value
HPLC Column	C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase	25 mM Sodium Phosphate (pH 6.5) : Acetonitrile (85:15, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
UV Detection Wavelength	290 nm ^[5]
Retention Time	Analyte-specific, to be determined

Table 2: Method Validation Parameters (Literature Values)

Parameter	Matrix	Value	Reference
Linearity Range	-	0.4 - 1.5 ppb (UPLC-MS/MS)	[6]
Recovery	Milk	79 - 87%	[4][5]
Milk	61 - 80%	[7]	
Precision (%RSD)	Milk	6 - 10% (Intralaboratory)	[4][5]
Limit of Detection (LOD)	Milk/Serum	10 µg/kg (LC/UV-VIS PDA)	[8]
Limit of Quantitation (LOQ)	Milk	20 ng/mL	[4][5]
Feces (UPLC-MS/MS)	4.02 µg/kg	[2][9]	

Signaling Pathway and Logical Relationships

The analytical process does not involve a biological signaling pathway. The logical relationship of the experimental steps is a linear workflow, as depicted in the diagram above, moving from sample acquisition to final quantification.

Conclusion

The HPLC-UV method outlined in this application note provides a reliable framework for the determination of **Cephapirin** residues in animal tissues. The protocol is based on established extraction and chromatographic principles for cephalosporins. While the provided validation data is primarily derived from studies on milk and other matrices, it offers a solid starting point for in-house validation in muscle, liver, and kidney tissues. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results for regulatory compliance and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultrapformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cephalapirin and ceftiofur residues in bovine milk by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatographic determination of cephalapirin residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an analytical method for cephalapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Cephapirin Residues in Animal Tissues by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668819#hplc-uv-protocol-for-determining-cephapirin-in-animal-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com